molecular formula C7H12F3N3O B1477420 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide CAS No. 2098089-00-8

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Cat. No.: B1477420
CAS No.: 2098089-00-8
M. Wt: 211.19 g/mol
InChI Key: SIWCEGSOUHCGAN-UHFFFAOYSA-N
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Description

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is a high-purity chemical compound offered for research and development purposes. This molecule features a synthetically versatile azetidine scaffold, a four-membered nitrogen-containing heterocycle that is increasingly valued in medicinal chemistry for its contribution to molecular properties . The core structure is decorated with a trifluoromethyl group, a substituent known to significantly influence a compound's characteristics by enhancing metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . The specific research applications and mechanism of action for this particular compound have not been established in the available scientific literature. Researchers are exploring novel azetidine derivatives for various potential therapeutic targets . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N3O/c1-2-14-6(7(8,9)10)3-13(4-6)5(11)12/h2-4H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWCEGSOUHCGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their efficacy in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide can be represented as follows:

PropertyDescription
IUPAC Name 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide
CAS Number 2098089-00-8
Molecular Formula C7H10F3N3O
Molecular Weight 201.17 g/mol

The biological activity of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling by degrading cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs can lead to increased levels of these second messengers, enhancing various physiological responses.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways that regulate inflammation and immune responses.

Biological Activity Studies

Studies examining the biological activity of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide have reported various effects:

Anti-inflammatory Activity

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in activated macrophages. For instance, a study showed that treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

Antimicrobial Activity

Research has indicated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies highlight the therapeutic potential of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide:

  • Asthma Model : In a murine model of asthma, administration of the compound significantly reduced airway hyperreactivity and eosinophil infiltration in lung tissues, suggesting its potential as a therapeutic agent for asthma management.
  • Infection Models : In experiments involving bacterial infections, the compound demonstrated efficacy comparable to standard antibiotics, particularly against resistant strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotes
Compound AModerate anti-inflammatoryLess potent than 3-Ethoxy compound
Compound BStrong antimicrobialLacks anti-inflammatory properties
3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamideSignificant anti-inflammatory and antimicrobialUnique trifluoromethyl group enhances activity

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on related azetidine and heterocyclic compounds:

Azetidine-3-carboxylic Acid (CAS 36476-78-5)

  • Structure : A simple azetidine derivative with a carboxylic acid group at the 3-position.
  • Applications : Used as a laboratory chemical and intermediate in organic synthesis .
  • Key Differences :
    • Lacks the trifluoromethyl and ethoxy substituents, reducing lipophilicity and steric bulk.
    • Carboxylic acid group confers higher polarity compared to the carboximidamide group in the target compound.

Pyridalyl (CAS 179101-81-6)

  • Structure : A chlorinated phenyl ether with a pyridyloxy substituent, unrelated to azetidines.
  • Applications : Used as an insecticide targeting Lepidoptera pests .
  • Key Differences :
    • Larger molecular weight (491.12 vs. ~250–300 estimated for the target compound).
    • Contains halogenated aromatic rings, which enhance environmental persistence compared to aliphatic azetidines.

Hypothetical Analog: 3-(Trifluoromethyl)azetidine-1-carboxamide

  • Structure : Similar to the target compound but lacks the ethoxy group.
  • Theoretical Comparison: The ethoxy group in the target compound may improve solubility in organic solvents compared to non-ether analogs. Trifluoromethyl groups typically enhance metabolic stability and membrane permeability in drug-like molecules.

Challenges in Comparative Analysis

Data Limitations: No explicit data on the target compound’s physicochemical properties (e.g., logP, solubility) or biological activity is available in the provided evidence.

Structural Specificity : The combination of ethoxy, trifluoromethyl, and carboximidamide groups in the target compound makes direct comparisons with simpler azetidines or unrelated heterocycles (e.g., pyridalyl) speculative.

Functional Group Impact: Trifluoromethyl: Increases lipophilicity and resistance to oxidative metabolism compared to methyl or hydrogen substituents.

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide typically involves:

  • Construction of the azetidine ring bearing a trifluoromethyl substituent at the 3-position.
  • Introduction of the ethoxy group at the 3-position.
  • Functionalization at the 1-position with a carboximidamide moiety.

This requires careful control of reaction conditions to maintain the four-membered azetidine ring and avoid polymerization or side reactions.

Key Preparation Steps and Methods

Synthesis of 3-Ethoxy-3-(trifluoromethyl)azetidine Precursors

  • Starting Materials and Precursors:
    The synthesis often begins with 1-benzhydryl-3-hydroxyazetidine hydrochlorides or related azetidine intermediates, which can be converted to mesylate or sulfonate derivatives to activate the ring for nucleophilic substitution.

  • Introduction of the Trifluoromethyl Group:
    The trifluoromethyl substituent at the 3-position can be introduced via nucleophilic aromatic substitution or by using trifluoromethylated phenols or phenoxy derivatives as nucleophiles in the presence of phase transfer catalysts such as tetrabutylammonium bromide.

  • Ethoxy Group Incorporation:
    Ethoxy substitution is achieved through reaction with ethoxy-containing reagents or by displacement of leaving groups on the azetidine ring with ethoxy nucleophiles under reflux conditions in aprotic solvents.

Hydrogenolysis and Deprotection

  • Removal of Protecting Groups:
    The protecting groups such as diphenylmethyl (benzhydryl) on the azetidine nitrogen are removed by catalytic hydrogenolysis using palladium on carbon in protic solvents like methanol or ethanol. This step is performed in the presence of a tertiary organic base (e.g., triethylamine) to stabilize the azetidine ring and prevent dimerization side reactions.

  • By-product Handling:
    Diphenylmethane is formed as a by-product during hydrogenolysis and can be removed by washing with aprotic solvents after converting the azetidine to its addition salt form.

Formation of Carboximidamide Group

  • Reaction with Nitrourea or Alkyl Isocyanates:
    The azetidine intermediate is reacted with nitrourea or lower alkyl isocyanates in aprotic solvents such as toluene to introduce the carboximidamide functionality at the 1-position. This step typically follows hydrogenolysis without intermediate purification, enhancing overall yield.

  • Isolation and Purification:
    The final product is isolated by crystallization from solvents like isopropanol-water mixtures and dried under vacuum. NMR and melting point data confirm purity and structure.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Mesylation of 1-benzhydryl-3-hydroxyazetidine Methanesulphonyl chloride, triethylamine (0.3 mol eq.) Toluene 4–12 °C, 1 hour ~100% theoretical Formation of 1-benzhydryl-3-methanesulphonyloxyazetidine intermediate
Nucleophilic substitution with 3-trifluoromethylphenol 3-trifluoromethylphenol, NaOH, tetrabutylammonium bromide Toluene/water Reflux, 2.5 hours 86.6% Formation of 3-phenoxyazetidine derivative with trifluoromethyl substitution
Hydrogenolysis (deprotection) H2 gas, Pd/C catalyst, triethylamine (1–10 wt%) Methanol/ethanol Ambient to reflux High Removal of benzhydryl protecting group, stabilization with tertiary base to prevent dimer
Carboximidamide formation Nitrourea or alkyl isocyanate Toluene Ambient to reflux High Reaction with azetidine intermediate to form carboximidamide functionality
Crystallization and purification Isopropanol-water mixture Ambient Final product isolation, washing to remove diphenylmethane by-product, vacuum drying

Research Findings and Process Optimization

  • Use of Tertiary Organic Base:
    The addition of triethylamine during hydrogenolysis prevents formation of unwanted azetidine dimers, which are challenging to separate and reduce yield.

  • Phase Transfer Catalysis:
    Employing tetrabutylammonium bromide facilitates nucleophilic substitution on the azetidine ring, improving reaction rates and yields.

  • Avoidance of Polymerization:
    The described method minimizes polymerization products, which are common in azetidine chemistry, by controlling reaction conditions and using stabilizing agents.

  • High Overall Yields:
    The integrated process from azetidine precursor to carboximidamide product achieves high yields with minimal purification steps, making it efficient for scale-up.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Outcome/Remarks
Mesylation of hydroxyazetidine Methanesulphonyl chloride, triethylamine Activation of hydroxyl group Formation of reactive mesylate intermediate
Nucleophilic substitution 3-Trifluoromethylphenol, NaOH, phase transfer catalyst Introduction of trifluoromethyl and phenoxy group High yield substitution on azetidine ring
Hydrogenolysis H2, Pd/C, triethylamine Deprotection of benzhydryl group Clean removal of protecting group, stabilized ring
Carboximidamide formation Nitrourea or alkyl isocyanate Introduction of carboximidamide Formation of target functional group
Purification Crystallization, washing with aprotic solvents Removal of by-products Pure final compound with confirmed structure

Additional Notes and Considerations

  • The trifluoromethyl substituent imparts unique electronic properties to the azetidine ring, influencing reactivity and stability during synthesis.
  • The ethoxy group at the 3-position is introduced via nucleophilic substitution or reductive amination strategies analogous to those used in related azetidine derivatives.
  • Alternative synthetic routes involving cyclization of amidoxime intermediates or use of trifluoroacetic anhydride for trifluoromethylation have been reported for related compounds but require further adaptation for this specific compound.
  • The described method from patent EP0131435B1 provides a robust and scalable approach with detailed reaction parameters and purification protocols.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide
Reactant of Route 2
3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

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